2-(ethylsulfanyl)-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Description
2-(Ethylsulfanyl)-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique combination of an ethylsulfanyl group and a 4-fluorophenyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-(4-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
- **Addition
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated precursor of the quinazolinone.
Properties
IUPAC Name |
2-ethylsulfanyl-3-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGRJPDXMYMYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(CCCC2)C(=O)N1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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